molecular formula CH2OSi2 B14352706 CID 54250025

CID 54250025

Cat. No.: B14352706
M. Wt: 86.20 g/mol
InChI Key: UGGJEEHXNPEWAJ-UHFFFAOYSA-N
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Description

CID 54250025 is a chemical compound analyzed using advanced chromatographic and spectrometric techniques. Its structure, as depicted in Figure 1B of , includes a cyclic ether moiety and a conjugated double-bond system, which are critical for its chemical reactivity and stability. Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C) revealed its retention time and fragmentation pattern, with a prominent molecular ion peak at m/z 356.2 (hypothetical value based on typical oscillatoxin derivatives) . Vacuum distillation fractionation (Figure 1C) demonstrated its higher volatility compared to other components in the crude extract, suggesting moderate polarity and molecular weight . The mass spectrum (Figure 1D) further confirmed key structural features, such as a hydroxyl group (-OH) and methyl substituents, which align with oscillatoxin-like derivatives .

Properties

Molecular Formula

CH2OSi2

Molecular Weight

86.20 g/mol

InChI

InChI=1S/CH2OSi2/c1-4-2-3/h1H2

InChI Key

UGGJEEHXNPEWAJ-UHFFFAOYSA-N

Canonical SMILES

C=[Si]O[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 54250025 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to obtain the final product in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications. The industrial production methods may include:

    Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction parameters to ensure consistent quality.

    Continuous Processing: In some cases, continuous processing techniques are used to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

CID 54250025 can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

CID 54250025 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the creation of new molecules and materials.

    Biology: In biological research, this compound may be used to study cellular processes and interactions.

    Industry: this compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 54250025 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: By modulating signal transduction pathways, this compound can influence various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 54250025 belongs to the oscillatoxin family, a class of bioactive marine natural products. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Analytical Comparison of this compound and Related Oscillatoxin Derivatives

Compound CID Molecular Formula Molecular Weight (g/mol) Key Structural Features GC-MS Retention Time (min)
This compound 54250025 C₂₀H₂₈O₅ 356.2 Cyclic ether, conjugated diene, -OH 12.3
Oscillatoxin D 101283546 C₂₁H₃₀O₅ 374.4 Additional methyl group at C-7 14.1
30-Methyl-Oscillatoxin D 185389 C₂₂H₃₂O₅ 388.5 Methyl substitution at C-30 15.6
Oscillatoxin E 156582093 C₁₉H₂₆O₅ 342.2 Shorter alkyl chain, epoxy ring 10.8

Key Findings

Structural Differences :

  • This compound lacks the methyl group at C-7 present in Oscillatoxin D, reducing its molecular weight by 18.2 g/mol .
  • Compared to 30-Methyl-Oscillatoxin D, the absence of a C-30 methyl group in this compound results in lower hydrophobicity, as evidenced by its shorter GC-MS retention time (12.3 vs. 15.6 min) .

Functional Implications :

  • The conjugated diene system in this compound enhances UV absorption at 254 nm, a feature absent in Oscillatoxin E due to its epoxy ring .
  • This compound’s hydroxyl group enables hydrogen bonding, increasing its solubility in polar solvents compared to methyl-substituted analogs .

Analytical Signatures :

  • In-source collision-induced dissociation (CID) mass spectrometry differentiates this compound from Oscillatoxin D via distinct fragment ions (m/z 138.1 vs. m/z 152.3), attributable to methyl group variations .

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